molecular formula C14H16N2O4 B3167577 2-acetamido-3-(6-methoxy-1H-indol-3-yl)propanoic acid CAS No. 92256-74-1

2-acetamido-3-(6-methoxy-1H-indol-3-yl)propanoic acid

Cat. No.: B3167577
CAS No.: 92256-74-1
M. Wt: 276.29 g/mol
InChI Key: MZMKEFNVSOYDFG-UHFFFAOYSA-N
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Description

“2-acetamido-3-(6-methoxy-1H-indol-3-yl)propanoic acid” is a compound that has gained attention due to its potential biological properties and applications in various fields of research and industry. It is also known as N-acetyl-6-methoxytryptophan .


Molecular Structure Analysis

The molecular formula of “this compound” is C14H16N2O4 . The molecular weight is 276.29 .

Scientific Research Applications

Chemical Synthesis and Heterocyclic Systems

2-Acetamido-3-(6-methoxy-1H-indol-3-yl)propanoic acid serves as an important intermediate in the synthesis of various heterocyclic systems, which are crucial in the development of new pharmaceutical compounds. These heterocyclic systems have diverse applications, ranging from medicinal chemistry to industrial processes. The method of preparation and chemical reactivity of related compounds, like 2-cyano-N-(2-hydroxyethyl) acetamide, highlights the utility of such intermediates in creating novel and synthetically useful heterocyclic compounds (Gouda et al., 2015).

Pharmacological Activities

Compounds structurally related to this compound, such as inosine pranobex, have shown diverse pharmacological activities, including antiviral and antitumor effects. These activities are largely attributed to the compound's immunomodulating effect. Inosine pranobex, for instance, has shown beneficial clinical effects in treating various diseases and infections, highlighting the potential of related compounds in therapeutic applications (Campoli-Richards et al., 1986).

Antioxidant Properties and Therapeutic Applications

Phenolic compounds like syringic acid, which share some structural similarities with this compound, have been recognized for their wide range of therapeutic applications. These include antioxidant, antimicrobial, anti-inflammatory, and neuroprotective activities. The presence of methoxy groups on the aromatic ring significantly contributes to their strong antioxidant activity, suggesting that similar structural features in this compound could confer beneficial effects for human health (Srinivasulu et al., 2018).

Biomarkers of Non-Infection Diseases

Indolic structure metabolites, including those derived from the aromatic amino acid tryptophan, have been increasingly studied for their role as potential biomarkers in non-infection diseases. Given the structural relationship, compounds like this compound may also be relevant in this context, offering insights into the metabolic pathways and their association with various diseases (Beloborodova et al., 2020).

Safety and Hazards

The safety data sheet for “2-acetamido-3-(6-methoxy-1H-indol-3-yl)propanoic acid” can be viewed for free at Echemi.com . It is always important to handle chemicals with appropriate safety measures.

Properties

IUPAC Name

2-acetamido-3-(6-methoxy-1H-indol-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c1-8(17)16-13(14(18)19)5-9-7-15-12-6-10(20-2)3-4-11(9)12/h3-4,6-7,13,15H,5H2,1-2H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZMKEFNVSOYDFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CNC2=C1C=CC(=C2)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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